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Compound of Interest |

Finasteride 2-(2-
Compound Name: ,
Methylpropanol)amide
CAS No.: 116285-36-0
Cat. No.: B018630
. J

Synthesis Pathway of Finasteride 2-(2-Methylpropanol)amide A Technical Guide for
Reference Standard Synthesis and Analog Development

Part 1: Executive Technical Summary

Target Molecule:

-(1-hydroxy-2-methylpropan-2-yl)-3-oxo-4-aza-5
-androst-1-ene-17

-carboxamide. Common Nomenclature: Finasteride Hydroxy-Analog; Finasteride 2-(2-
Methylpropanol)amide. CAS Registry (Related): 116237-77-3 (Finasteride Acid - Precursor);
124-68-5 (Amine Reagent).

This guide details the synthesis of the 2-(2-methylpropanol)amide derivative of Finasteride.
This molecule is structurally significant as both a potential metabolite/impurity (arising from the
oxidation of the tert-butyl side chain or hydrolysis-transamidation) and a pharmacophoric
analog for Structure-Activity Relationship (SAR) studies.

The synthesis presents a chemoselective challenge: coupling a sterically hindered primary
amine (attached to a quaternary carbon) containing a free primary hydroxyl group to the
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steroidal carboxylic acid. The protocol prioritizes chemoselectivity (N-acylation over O-
acylation) and stereochemical preservation of the 5

-configuration.

Part 2: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a convergent strategy, utilizing the established
"Finasteride Acid" core.

» Disconnection: The C17-Amide bond.[1]
e Synthons:
o Electrophile: 3-Oxo-4-aza-5

-androst-1-ene-17
-carboxylic acid (Finasteride Acid).

o Nucleophile: 2-Amino-2-methyl-1-propanol.[2]
» Strategic Challenges:
o Steric Hindrance: The nucleophile is a bulky amine (similar to tert-butylamine).

o Chemoselectivity: The amino-alcohol contains both a nucleophilic amine and a hydroxyl
group. While amines are generally more nucleophilic, the steric bulk of the tert-alkyl
position retards the reaction, potentially allowing competitive esterification.

o Double Bond Stability: The

double bond in the A-ring is sensitive to harsh hydrogenation or strong oxidation
conditions, necessitating its presence in the starting material or introduction as the final
step.

Selected Pathway:Direct Amidation via Acyl-Imidazole Activation. Rationale: 1,1'-
Carbonyldiimidazole (CDI) forms a reactive acyl-imidazole intermediate. This species is
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sufficiently reactive to couple with the hindered amine but allows for kinetic control to favor
amide formation over ester formation, often without requiring hydroxyl protection.

Part 3: Detailed Experimental Protocol
Stage 1: Preparation of the Activated Acyl-Imidazole

Reagents:
e Substrate: 3-Oxo-4-aza-5
-androst-1-ene-17
-carboxylic acid (Finasteride Acid).[3]
e Activator: 1,1'-Carbonyldiimidazole (CDI).
e Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).

Mechanism: The carboxylic acid reacts with CDI to release imidazole and form the reactive

-acylimidazole. This intermediate avoids the generation of acidic byproducts (like HCI from
thionyl chloride) which could induce side reactions or salt formation with the amino alcohol.

Protocol:

e Charge a dried 3-neck round-bottom flask with Finasteride Acid (1.0 eq) under a nitrogen
atmosphere.

e Add anhydrous THF (10-15 volumes). Stir to create a suspension.
e Add CDI (1.2 eq) in a single portion at room temperature (20—-25°C).
e Observation: Evolution of

gas indicates reaction progress.

e Heat the mixture to 50°C for 1-2 hours. The solution should become clear as the
intermediate forms.
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In-Process Control (IPC): Monitor by TLC or HPLC for the disappearance of the starting acid.

Stage 2: Chemoselective Amidation

Reagents:

Nucleophile: 2-Amino-2-methyl-1-propanol (1.5 eq).

Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 eq) — Use with caution as it
increases O-acylation risk.

Protocol:

Cool the acyl-imidazole solution to 0-5°C.

Dissolve 2-Amino-2-methyl-1-propanol (1.5 eq) in a minimal amount of anhydrous THF.
Add the amine solution dropwise to the reaction vessel over 30 minutes.

Allow the reaction to warm to room temperature slowly and stir for 12—24 hours.

Critical Control Point: If reaction is sluggish due to sterics, heat to reflux (65°C). However,
monitor strictly for ester formation (O-acylated byproduct). The amide is thermodynamically
preferred.

Stage 3: Workup and Purification

Quench: Concentrate the THF under reduced pressure. Dilute the residue with Ethyl Acetate
(EtOAC).

Wash:
o Wash with 1N HCI (to remove unreacted amine and imidazole).
o Wash with Saturated

(to remove unreacted acid).

o Wash with Brine.
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e Dry: Dry organic layer over anhydrous

, filter, and concentrate.

o Crystallization: The crude product is often an off-white solid. Recrystallize from Ethyl
Acetate/Hexanes or Methanol/Water.

e Final Purity Target: >98% (HPLC).
Part 4: Alternative Pathway (Silyl Protection)
If the direct method yields high ester impurities (>5%), the Silyl Protection Route is required.

e Protection: React 2-amino-2-methyl-1-propanol with tert-butyldimethylsilyl chloride (TBDMS-
Cl) and imidazole to yield O-TBDMS-2-amino-2-methylpropanol.

e Coupling: React Finasteride Acid with the O-protected amine using EDC/HOBt or HATU.
o Deprotection: Remove the silyl group using TBAF (Tetra-n-butylammonium fluoride) in THF.
o Advantage:[1][3][4][5] Guarantees 100% Chemoselectivity.

o Disadvantage:[1] Two extra synthetic steps.[1][5]

Part 5: Analytical Data Summary

Expected Physicochemical Properties
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Parameter Specification Notes
White to off-white crystalline
Appearance
powder
Molecular Formula
Molecular Weight 388.54 g/mol
. Higher polarity than
Solubility DMSO, Methanol, Ethanol

Finasteride due to -OH.

Mass Spec (ESI)

Amide | (~1670
Distinct broad OH band vs

IR Spectrum ), OH stretch (~3400 ] )
Finasteride.
)
4.8 (t, OH),
3.2, Diagnostic shift of the side
1H NMR (DMSO-d6) _
chain.
-O)a

1.2 (s, gem-dimethyl)

Part 6: Pathway Visualization

The following diagram illustrates the Core Synthesis Pathway (Method A) and the Protection

Strategy (Method B).
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Pathway Legend

Green: Direct Route (Preferred) |
Red: Protected Route (High Purity) |
|

ent Finasteride Acid CDL THE, 50°C Activation + Amine irect Amidati
(3-0x0-4-aza-5u-androst-1-ene-173-COOH) (AcylImidazole Intermediate)

Click to download full resolution via product page

Figure 1: Synthetic flowchart comparing the Direct Acyl-Imidazole route (Green) versus the
Silyl-Protection route (Red) for the synthesis of Finasteride 2-(2-Methylpropanol)amide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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